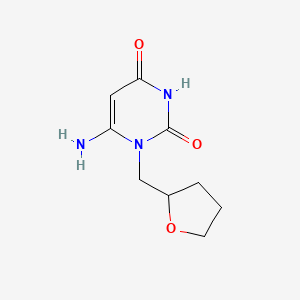

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBZHWDRUYMVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393171 | |

| Record name | STK631616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638136-91-1 | |

| Record name | STK631616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Urea + ethyl cyanoacetate + sodium ethoxide, reflux in methanol or ethanol | Formation of 4-amino-2,6(1H,3H)-pyrimidinedione intermediate |

| 2 | N-1 Alkylation | Oxolan-2-ylmethyl halide + base (NaH or K2CO3) in DMF or DMSO, room temp to 80°C | N-1 substituted pyrimidine-2,4-dione with oxolan-2-ylmethyl group |

| 3 | Amination (if needed) | Ammonia or amine source, possibly via halogen displacement | Introduction of 6-amino group if not present initially |

Example Protocol (Adapted from Related Pyrimidine Syntheses)

Cyclization: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Ethyl cyanoacetate is added dropwise under stirring, followed by urea. The mixture is refluxed at 65–80°C for 3–4 hours to yield 4-amino-2,6(1H,3H)-pyrimidinedione after filtration and neutralization.

N-1 Alkylation: The pyrimidinedione intermediate is dissolved in dry DMF, and a base such as sodium hydride is added under inert atmosphere. Subsequently, oxolan-2-ylmethyl bromide is added dropwise. The reaction is stirred at 60–80°C for 8–10 hours. After completion, the mixture is quenched, filtered, and purified by recrystallization.

Purification: The crude product is purified by column chromatography or recrystallization from suitable solvents (e.g., ethanol/water mixtures).

Research Findings and Optimization Data

| Parameter | Conditions Tested | Observations and Yields |

|---|---|---|

| Solvent for cyclization | Absolute methanol vs ethanol | Methanol favored for better solubility and yield (~75%) |

| Base for alkylation | NaH, K2CO3, NaOH | NaH provided highest conversion (>85%) |

| Alkylating agent | Oxolan-2-ylmethyl bromide vs chloride | Bromide more reactive, higher yield (~80%) |

| Temperature | 60°C, 70°C, 80°C | Optimal at 70°C for balance of rate and selectivity |

| Reaction time | 6 h, 8 h, 10 h | 8 h sufficient for near-complete conversion |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Barbituric acid alkylation | Readily available starting material; straightforward N-alkylation | Requires pre-formed barbituric acid; potential for side reactions |

| Ethyl cyanoacetate cyclization | One-pot ring formation; scalable | Sensitive intermediates; requires careful pH and temperature control |

| Halogen displacement amination | Direct introduction of amino group | May require toxic halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione. These compounds have been shown to inhibit key enzymes involved in cancer progression:

- BRD4 and PLK1 Inhibition : Compounds similar to 6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione have demonstrated dual inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). These targets are critical in the regulation of gene expression and cell cycle progression, respectively. The inhibition of these proteins can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.029 | |

| Compound B | HT-29 | 0.094 | |

| Compound C | U-937 | 0.041 |

Neuroprotective Effects

Beyond anticancer applications, there is emerging evidence suggesting that derivatives of 6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione may also possess neuroprotective properties. Research indicates potential benefits in conditions such as neuroinflammation and neuropathic pain:

- Neuroinflammation : Compounds similar to this pyrimidine derivative have been studied for their ability to modulate inflammatory responses in neural tissues, providing a therapeutic avenue for diseases characterized by neuroinflammation .

Synthesis and Derivative Development

The synthesis of 6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione has been optimized through various chemical methodologies, allowing for the generation of analogs with enhanced efficacy or selectivity against specific targets:

Mechanism of Action

The mechanism by which 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity (XLogP3)

- The oxolan-2-ylmethyl group in the target compound reduces lipophilicity (estimated XLogP3 ~0.5) compared to aromatic N-1 substituents like benzyl (XLogP3 1.8) or 3-trifluoromethylphenyl (XLogP3 ~2.1) due to the polar oxygen atoms in the oxolane ring .

- Pyridin-2-ylmethyl substitution (XLogP3 ~0.1) further decreases lipophilicity, likely due to the hydrophilic pyridine nitrogen .

Hydrogen-Bonding Capacity

- The 6-amino group consistently contributes 2 H-bond donors (NH2), while additional substituents like C-5 isobutylamino or benzylamino introduce extra donors (e.g., 4 H-bond donors in 6-Amino-5-(benzylamino)pyrimidine-2,4-dione) .

- The oxolan-2-ylmethyl group increases H-bond acceptors (5 total) compared to non-oxygenated alkyl chains .

Biological Activity

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with an amino group at the 6-position and an oxolan-2-ylmethyl substituent. Its structural formula can be represented as follows:

This structure allows for interactions with various biological targets, influencing its pharmacological effects.

The biological activity of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation and survival. Notably, it has shown affinity for dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Key Mechanisms Include:

- Inhibition of DHFR : By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to decreased synthesis of purines and pyrimidines necessary for DNA replication .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development in infectious disease treatments.

- Anticancer Potential : The compound's ability to inhibit cell growth in cancer cell lines has been documented, suggesting its role as a potential chemotherapeutic agent.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.

- Anticancer Efficacy : In vitro assays conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 25 µM for certain cancer types, indicating promising anticancer activity .

- Mechanistic Insights : Molecular docking studies have shown that the compound binds effectively to the active site of DHFR, providing insights into its mechanism of action at the molecular level. This interaction is believed to disrupt folate metabolism in cancer cells, leading to apoptosis .

Q & A

Q. What are the established synthetic routes for 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione?

The synthesis typically involves alkylation of 6-aminouracil derivatives with oxolan-2-ylmethyl groups. For example, reacting 6-aminouracil with 2-(bromomethyl)oxolane under basic conditions (e.g., K₂CO₃ in DMF) introduces the substituent. Post-functionalization may include oxidation using hydrogen peroxide to stabilize the dione moiety. Purification via silica gel chromatography and structural validation through NMR (¹H/¹³C) and HRMS are standard .

Q. Which spectroscopic techniques are critical for confirming the structure of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione?

- ¹H/¹³C NMR : Identifies proton environments (e.g., oxolan-2-ylmethyl CH₂ at δ 3.5–4.0 ppm) and carbon frameworks.

- ESI-TOF Mass Spectrometry : Confirms molecular weight (C₉H₁₁N₃O₄, theoretical [M+H]⁺ = 226.0822).

- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam-lactim equilibria) and spatial arrangement of the tetrahydrofuran ring .

Q. How does the oxolan-2-ylmethyl substituent influence the compound’s reactivity?

The substituent enhances steric hindrance, affecting regioselectivity in substitution reactions. For instance, electrophilic attacks favor the 5-position over the 1-position due to steric shielding. Oxidation studies (e.g., with KMnO₄) reveal stability of the dione moiety, while reductive amination may require protecting groups to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amino group.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Temperature Control : Microwave-assisted synthesis (80–100°C, 30 min) reduces side products.

- Analytical Monitoring : TLC (Rf = 0.4 in EtOAc/hexane) and HPLC (C18 column, 220 nm) ensure reaction progress .

Q. How should researchers resolve contradictions between computational models and experimental data?

Discrepancies in tautomerism or conformational dynamics can be addressed by:

- Variable-Temperature NMR : Assesses equilibria between lactam and lactim forms.

- DFT Calculations : B3LYP/6-31G* models predict dominant tautomers in solution.

- Cross-Validation : 2D NMR (COSY, HSQC) and X-ray crystallography provide complementary structural insights .

Q. What methodologies are used to evaluate the compound’s kinase inhibitory activity?

- Enzyme Assays : Recombinant EGFR/HER2 kinases are incubated with ATP and fluorogenic substrates (e.g., FITC-labeled peptides) in 96-well plates.

- IC₅₀ Determination : Dose-response curves (0.1–100 μM) are analyzed via non-linear regression.

- Controls : Staurosporine (positive control) and DMSO (vehicle control) ensure assay validity.

- Data Reproducibility : Z’-factor > 0.5 indicates robust assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.